molecular formula C7H8BrClN2O B061735 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride CAS No. 175277-00-6

4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Cat. No. B061735
M. Wt: 251.51 g/mol
InChI Key: PRIQRBJWODQUPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar pyrazole compounds involves reactions with various reagents. For instance, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized using ethyl 2-cyano-3,3-dimethylthioacrylate (L. Minga, 2005).

Molecular Structure Analysis

  • The molecular structure of related compounds has been determined using X-ray diffraction methods, revealing details like crystal space groups and molecular dimensions (L. Minga, 2005).

Chemical Reactions and Properties

  • Pyrazole compounds exhibit diverse chemical reactions. For instance, ethyl β-methoxycrotonate reacts with substituted carbonyl compounds to yield various pyrazole derivatives (M. Y. Shandala, M. T. Ayoub, M. Mohammad, 1984).

Physical Properties Analysis

  • Physical properties like crystal systems, space groups, and molecular dimensions are characteristic of pyrazole compounds, as shown in crystallographic studies (L. Minga, 2005).

Chemical Properties Analysis

  • Pyrazole derivatives exhibit properties like fungicidal and plant growth regulation activities, indicating their potential in various applications (L. Minga, 2005).

Scientific Research Applications

1. Medicinal Chemistry and Drug Discovery Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been used as scaffolds in the synthesis of bioactive chemicals . They have shown a number of noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .

3. Coordination Chemistry In coordination chemistry, pyrazoles are often used . The specifics of their use in this field are not provided in the sources.

4. Organometallic Chemistry Pyrazoles have applications in organometallic chemistry . The sources do not provide detailed information on the specific applications and methods of use in this field.

5. Synthesis of 1,4’-Bipyrazoles “4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds in the field of organic chemistry and have various applications in medicinal chemistry and materials science.

6. Preparation of Solid Hexacoordinate Complexes Another application of “4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride” is in the preparation of solid hexacoordinate complexes . These complexes have potential applications in the field of coordination chemistry.

7. Synthesis of N-Heterocycles Pyrazoles can be used in the synthesis of N-Heterocycles . They can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

8. Synthesis of Bioactive Chemicals Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques, mostly because of how frequently they are used in reactions in various media .

9. Synthesis of Functionalized Pyrazoles A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . This reaction offers good yields and high selectivity at room temperature .

10. Synthesis of 1,4-Disubstituted Pyrazoles Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides 1,4-disubstituted pyrazoles . This reaction offers high selectivity and wide substrate scope with only water and hydrogen gas as the byproducts .

Future Directions

The future directions for “4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride” are not provided in the search results. However, given the wide range of reactions that pyrazoles can undergo, there are likely many potential avenues for future research.


properties

IUPAC Name

4-bromo-2-ethyl-5-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIQRBJWODQUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384060
Record name 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride

CAS RN

175277-00-6
Record name 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-00-6
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